N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine
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Overview
Description
N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is a complex organic compound with a molecular formula of C20H26O5. This compound is characterized by the presence of a chromen-2-one (coumarin) core, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with beta-ketoesters in the presence of acid catalysts.
Alkylation: The chromen-2-one core is then alkylated with hexyl groups to introduce the hexyl substituents.
Esterification: The alkylated chromen-2-one is esterified with propanoic acid derivatives to form the propanoic acid ester.
Amidation: Finally, the ester is converted to the amide by reacting with beta-alanine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to replace certain substituents with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
N-{2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine can be compared with other similar compounds, such as:
Coumarin Derivatives: These compounds share the chromen-2-one core and exhibit similar biological activities.
Beta-Alanine Derivatives: Compounds with beta-alanine as a core structure, which may have different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of the chromen-2-one core with the hexyl and beta-alanine substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H31NO6 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C23H31NO6/c1-5-6-7-8-9-18-14(2)17-10-11-19(15(3)21(17)30-23(18)28)29-16(4)22(27)24-13-12-20(25)26/h10-11,16H,5-9,12-13H2,1-4H3,(H,24,27)(H,25,26) |
InChI Key |
UZELSAQNJDZJPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OC(C)C(=O)NCCC(=O)O)C)OC1=O)C |
Origin of Product |
United States |
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